![molecular formula C12H12N2O3 B1309819 [3-(3-Methoxy-phenyl)-pyrazol-1-yl]-acetic acid CAS No. 957490-48-1](/img/structure/B1309819.png)
[3-(3-Methoxy-phenyl)-pyrazol-1-yl]-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(3-Methoxy-phenyl)-pyrazol-1-yl]-acetic acid is an organic compound with the molecular formula C12H12N2O3 and a molecular weight of 232.24 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with a methoxyphenyl group and an acetic acid moiety. It is primarily used in research settings, particularly in the fields of proteomics and biochemical studies .
Preparation Methods
The synthesis of [3-(3-Methoxy-phenyl)-pyrazol-1-yl]-acetic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Substitution with the methoxyphenyl group: The pyrazole ring is then subjected to electrophilic aromatic substitution with a methoxyphenyl halide in the presence of a base such as potassium carbonate.
Introduction of the acetic acid moiety: The final step involves the reaction of the substituted pyrazole with chloroacetic acid under basic conditions to introduce the acetic acid group.
Chemical Reactions Analysis
[3-(3-Methoxy-phenyl)-pyrazol-1-yl]-acetic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents such as potassium permanganate or chromium trioxide.
Reduction: The pyrazole ring can be reduced to a pyrazoline ring using hydrogen gas in the presence of a palladium catalyst.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and bases. Major products formed from these reactions include hydroxylated derivatives, reduced pyrazoline compounds, and substituted pyrazoles .
Scientific Research Applications
[3-(3-Methoxy-phenyl)-pyrazol-1-yl]-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in proteomics research to study protein interactions and functions.
Industry: Limited industrial applications, primarily used in research and development settings.
Mechanism of Action
The mechanism of action of [3-(3-Methoxy-phenyl)-pyrazol-1-yl]-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions with target proteins, influencing their activity and function. The methoxyphenyl group can enhance the compound’s binding affinity through hydrophobic interactions .
Comparison with Similar Compounds
Similar compounds to [3-(3-Methoxy-phenyl)-pyrazol-1-yl]-acetic acid include:
[3-(4-Hydroxy-3-methoxyphenyl)-pyrazol-1-yl]-acetic acid: Differing by the presence of a hydroxyl group instead of a methoxy group.
[3-(3-Methoxyphenyl)-pyrazol-1-yl]-propionic acid: Differing by the presence of a propionic acid moiety instead of an acetic acid moiety.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2-[3-(3-methoxyphenyl)pyrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-17-10-4-2-3-9(7-10)11-5-6-14(13-11)8-12(15)16/h2-7H,8H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJNSEPTHUTCMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C=C2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(Trifluoromethyl)phenoxy]piperidine](/img/structure/B1309742.png)
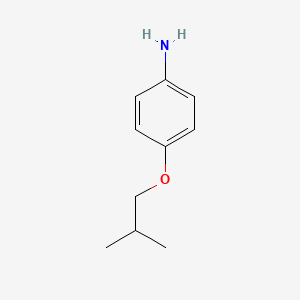


![4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine](/img/structure/B1309769.png)
![3-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine](/img/structure/B1309770.png)
![3-[2-(2-Methoxy-phenoxy)-ethoxy]-phenylamine](/img/structure/B1309771.png)

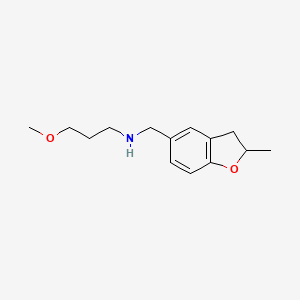
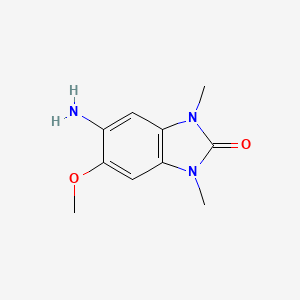
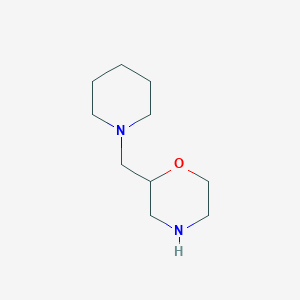
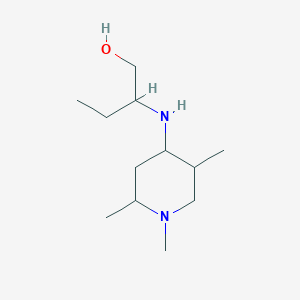
![5-(3-Dimethylamino-propylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1309791.png)
